molecular formula C13H7Cl2FO2 B6404283 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% CAS No. 1262010-23-0

2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95%

Cat. No. B6404283
CAS RN: 1262010-23-0
M. Wt: 285.09 g/mol
InChI Key: GZCPNQWWFAMXGA-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% (2C5C3FPA) is a widely used chemical compound in laboratory experiments, with applications in scientific research, as well as in the production of pharmaceuticals and other products. This compound is a white crystalline solid, with a molecular weight of 273.58 g/mol and a melting point of 109-110 °C. It is soluble in common organic solvents, such as ethanol, and is stable under normal conditions.

Scientific Research Applications

2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% has been widely used in scientific research, primarily as a reagent for the synthesis of various compounds. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. Additionally, it has been used in the synthesis of a variety of polymers and other materials, such as polyurethanes and polyesters.

Mechanism of Action

2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% has been shown to act as a catalyst in the synthesis of various compounds, by promoting the formation of a new bond between two molecules. This reaction is known as a nucleophilic substitution reaction, and it is catalyzed by the addition of a nucleophile to the carbon atom of the 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% molecule. This reaction is highly efficient and can be used to synthesize a wide range of compounds.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds. Additionally, it has been shown to have anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% is a highly efficient reagent for the synthesis of various compounds, and is relatively stable under normal conditions. Additionally, it is soluble in common organic solvents, making it easy to use in laboratory experiments. However, it is important to note that 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% is toxic in high concentrations, and should be handled with caution.

Future Directions

In the future, 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% could be used to develop more efficient and effective pharmaceuticals and other compounds. Additionally, it could be used to develop new materials, such as polymers and other materials with improved properties. Furthermore, it could be used to develop new catalysts for the synthesis of various compounds, as well as new methods for the synthesis of complex molecules. Finally, it could be used to develop new methods for the synthesis of pharmaceuticals and other compounds, with improved efficiency and reduced cost.

Synthesis Methods

2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95% is synthesized through a reaction between 3-chloro-4-fluorobenzoyl chloride and sodium hydroxide in aqueous ethanol. This reaction produces an intermediate product, which is then reacted with 2-chlorobenzoic acid in the presence of a base catalyst. The resulting product is 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95%, with a yield of approximately 95%.

properties

IUPAC Name

2-chloro-5-(3-chloro-4-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCPNQWWFAMXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690549
Record name 3',4-Dichloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262010-23-0
Record name 3',4-Dichloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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